4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
This compound, with the chemical formula C17H17NO4, is a fascinating molecule. Its IUPAC name is 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is as follows:
- Aromatic carboxylic acids, such as 4-methyl benzoic acid or 4-methoxy benzoic acid, are converted into their respective methyl esters.
- These methyl esters react with other reagents to form the desired compound .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reaction Types: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Major Products: The major products formed from these reactions include derivatives of the original compound, which may have altered properties or applications.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: In biological studies, this compound might serve as a probe for understanding cellular processes or as a potential drug candidate.
Industry: Its applications in industry could range from materials science to pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have information on similar compounds at the moment, further investigation could reveal its uniqueness and potential advantages.
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H18N4O4S/c1-12(24)27-16-9-4-13(10-17(16)26-3)11-20-23-18(21-22-19(23)28)14-5-7-15(25-2)8-6-14/h4-11H,1-3H3,(H,22,28)/b20-11+ |
InChI Key |
JFEUSTQUTYARSO-RGVLZGJSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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